molecular formula C9H11ClFNO2 B3260593 2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride CAS No. 332-30-9

2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride

Cat. No.: B3260593
CAS No.: 332-30-9
M. Wt: 219.64 g/mol
InChI Key: ZDECBCKSULAIGP-UHFFFAOYSA-N
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Description

2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride is a useful research compound. Its molecular formula is C9H11ClFNO2 and its molecular weight is 219.64 g/mol. The purity is usually 95%.
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Biological Activity

2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride, also known as (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride, is a non-proteinogenic amino acid derivative with significant biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the modulation of neurotransmitter systems and as an inhibitor of specific enzymes.

  • Molecular Formula : CHClFNO
  • Molecular Weight : 219.64 g/mol
  • Structure : The compound features a chiral center and a fluorinated phenyl group, which enhances its biological interactions compared to non-fluorinated analogs.

Neurotransmitter Modulation

One of the primary areas of research surrounding this compound is its role as a neurotransmitter modulator . It has been identified as an agonist at certain glutamate receptors, which are crucial for synaptic transmission and plasticity in the central nervous system (CNS) . The ability to cross the blood-brain barrier suggests its potential in treating CNS disorders such as Parkinson's disease and depression by modulating dopamine levels through inhibition of aromatic L-amino acid decarboxylase (AADC) .

Enzyme Inhibition

The compound has shown promise as an inhibitor of AADC , an enzyme involved in dopamine synthesis. This inhibition can be beneficial for conditions characterized by dopamine deficiency, such as Parkinson's disease .

Case Studies

  • Study on Neurotransmitter Systems :
    • A study demonstrated that (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride exhibits significant binding affinity to glutamate receptors, indicating its potential role in enhancing synaptic plasticity and cognitive functions .
  • Analgesic Activity :
    • Related compounds have been studied for their analgesic properties, suggesting that derivatives of this amino acid may also possess pain-relieving effects. For instance, derivatives of 3-(4-fluorophenyl)-3-hydroxy-2-amino-propionic acid amides have shown analgesic activity in various models .

Synthesis Methods

Several synthetic routes have been developed for producing (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride, making it accessible for research and pharmaceutical applications. These methods include:

  • Direct fluorination of phenylalanine derivatives.
  • Chiral resolution techniques to isolate the biologically active (S)-enantiomer.

Comparative Analysis

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructure FeaturesUnique Aspects
(S)-2-Amino-3-(3-fluorophenyl)propanoic acidSimilar backbone with a different fluorine positionPotentially different receptor interactions
2-Amino-3-(phenyl)propanoic acidLacks fluorine substitutionMore hydrophobic; different biological activity
(R)-2-Amino-3-(4-fluorophenyl)propanoic acidEnantiomer of the compoundDifferent pharmacokinetics and receptor binding

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₁₁ClFNO₂
  • Molecular Weight : 219.64 g/mol
  • Appearance : White to yellow powder
  • Solubility : Highly soluble in water

The compound's structure allows it to interact effectively with biological systems, particularly as a neurotransmitter modulator due to its agonistic activity at certain glutamate receptors. This interaction is crucial for synaptic transmission and plasticity in the central nervous system, making it a candidate for research into neurological disorders.

Scientific Research Applications

  • Pharmaceutical Research
    • Investigated for its potential as a therapeutic agent, particularly in treating neurological conditions by modulating neurotransmitter systems.
    • Acts as an inhibitor of aromatic L-amino acid decarboxylase (AADC), an enzyme involved in dopamine production, relevant for Parkinson's disease treatment.
  • Biochemical Studies
    • Used to study enzyme interactions and metabolic pathways. Its fluorinated structure enhances binding affinity and selectivity for biological targets compared to non-fluorinated analogs.
  • Synthesis of Novel Compounds
    • Serves as a building block for synthesizing more complex molecules with potential pharmacological properties. Its structure allows for modifications that can lead to novel therapeutic agents .

Case Studies and Research Findings

Several studies have highlighted the compound's pharmacological potential:

  • Neurotransmitter Interaction : Research indicates that compounds with similar structural features can significantly influence neurotransmitter release mechanisms, suggesting a role in treating neurological disorders .
  • Enzyme Inhibition : Studies have shown its ability to inhibit specific enzymes linked to metabolic pathways, indicating therapeutic applications in metabolic diseases .

Properties

IUPAC Name

2-amino-3-(4-fluorophenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDECBCKSULAIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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